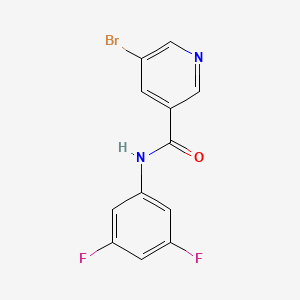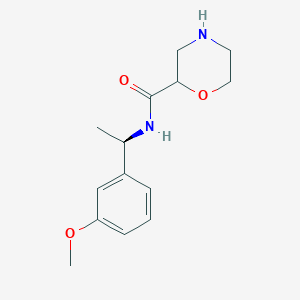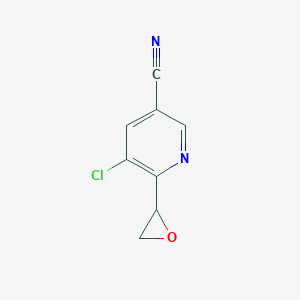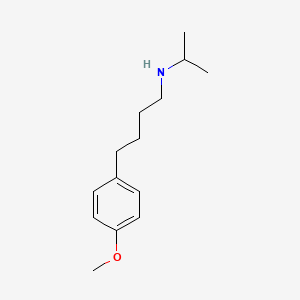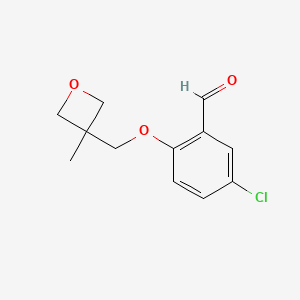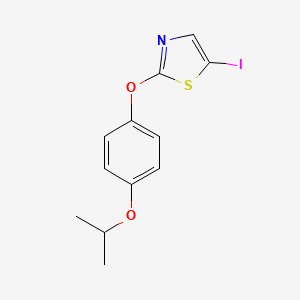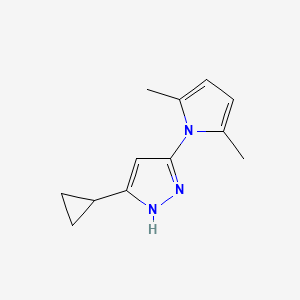
3-Cyclopropyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopropyl group and a dimethyl-pyrrol group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Dimethyl-Pyrrol Group: This step may involve the reaction of the pyrazole intermediate with a suitable pyrrole derivative under conditions that promote substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole or pyrrole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrogenated derivatives.
科学研究应用
3-Cyclopropyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 3-Cyclopropyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
3-(2,5-Dimethyl-pyrrol-1-yl)-1H-pyrazole: Lacks the cyclopropyl group, which may affect its chemical and biological properties.
5-Cyclopropyl-1H-pyrazole: Lacks the dimethyl-pyrrol group, potentially leading to different reactivity and applications.
Uniqueness
The presence of both the cyclopropyl and dimethyl-pyrrol groups in 3-Cyclopropyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole may confer unique properties, such as enhanced stability, specific binding affinities, or distinct reactivity patterns compared to similar compounds.
属性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC 名称 |
5-cyclopropyl-3-(2,5-dimethylpyrrol-1-yl)-1H-pyrazole |
InChI |
InChI=1S/C12H15N3/c1-8-3-4-9(2)15(8)12-7-11(13-14-12)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,13,14) |
InChI 键 |
JHHGUCBMLBFMPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=NNC(=C2)C3CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




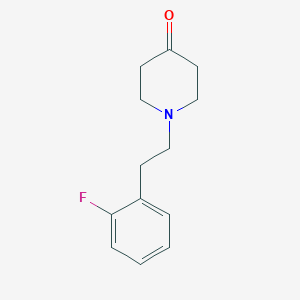
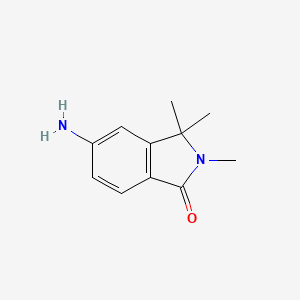
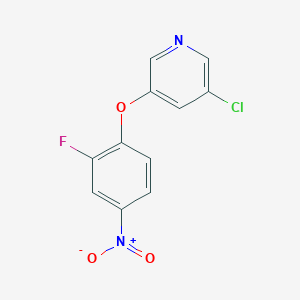
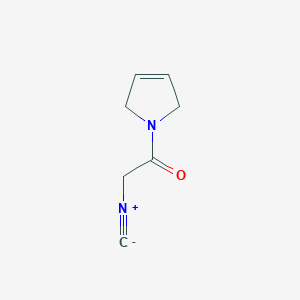
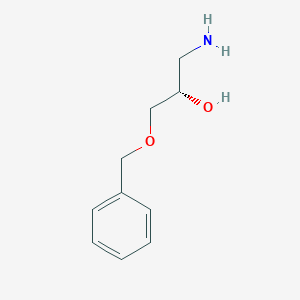
![5-(2-aminoethyl)-2-methyl-5H-furo[3,2-c]pyridin-4-one](/img/structure/B8439117.png)
